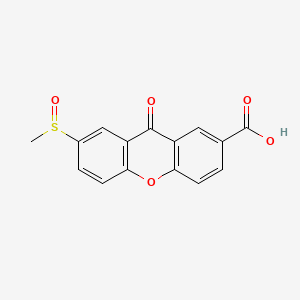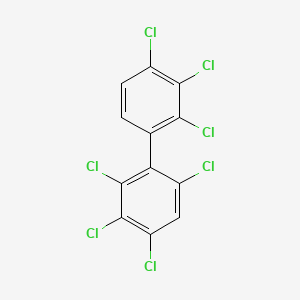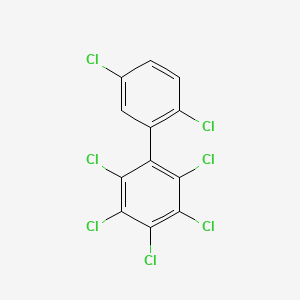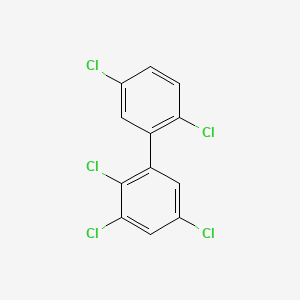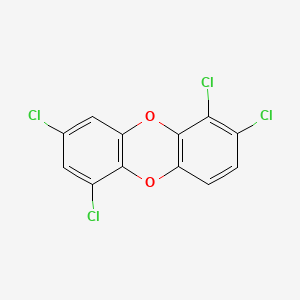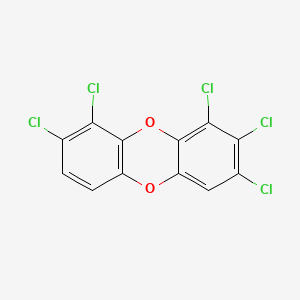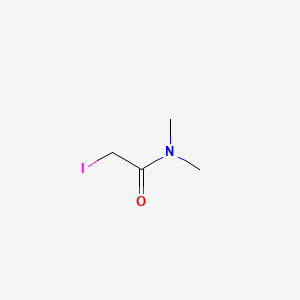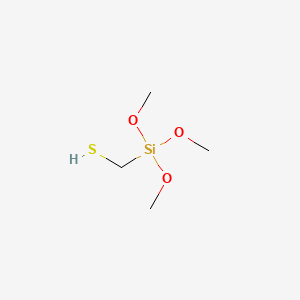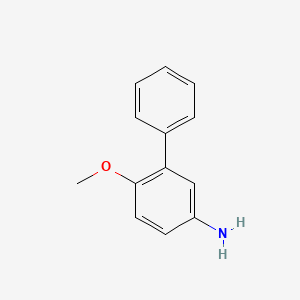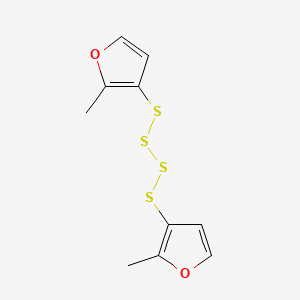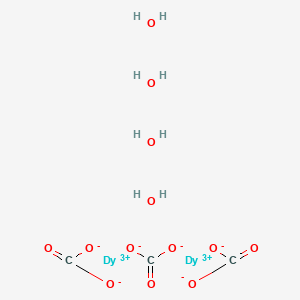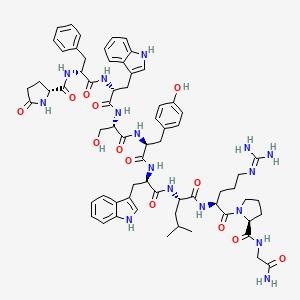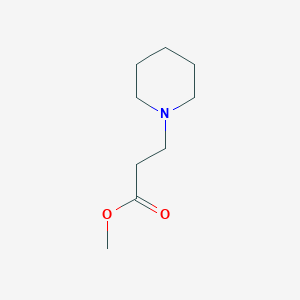
Methyl 3-piperidin-1-ylpropanoate
Vue d'ensemble
Description
“Methyl 3-piperidin-1-ylpropanoate” is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes .
Synthesis Analysis
Piperidine derivatives, such as “Methyl 3-piperidin-1-ylpropanoate”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “Methyl 3-piperidin-1-ylpropanoate” consists of nine carbon atoms ©, seventeen hydrogen atoms (H), one nitrogen atom (N), and two oxygen atoms (O), giving it the molecular formula C9H17NO2 . The molecular weight of this compound is 171.24 g/mol .Physical And Chemical Properties Analysis
“Methyl 3-piperidin-1-ylpropanoate” has a molecular weight of 171.24 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 142 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Scientific Field
Pharmacology and Medicinal Chemistry
Summary of Application
Methyl 3-piperidin-1-ylpropanoate is a piperidine derivative, which is a significant class of compounds in drug design and pharmacology. Piperidine structures are key building blocks in the synthesis of various pharmaceuticals .
Experimental Procedures
The compound is synthesized through reactions such as hydrogenation, cyclization, and amination. These processes involve intricate steps like the use of titanium isopropoxide to neutralize fluorine released during reactions .
Results and Outcomes
The synthesis methods have been optimized to yield high-purity piperidine derivatives. The procedures ensure complete conversion of enamines into the desired piperidine, with minimal by-products .
Anticancer Properties
Scientific Field
Oncology and Cancer Research
Summary of Application
Methyl 3-piperidin-1-ylpropanoate has been studied for its potential anticancer properties. Piperidine derivatives are investigated for their therapeutic potential against various cancers .
Experimental Procedures
Research involves biological evaluation and molecular mechanism studies, where the compound’s effect on cancer cell lines is assessed .
Results and Outcomes
The compound has shown promise in preclinical studies, indicating potential efficacy against certain types of cancer cells. However, detailed statistical analyses and clinical trial data are required for further validation .
Proteomics Research
Scientific Field
Proteomics
Summary of Application
In proteomics, Methyl 3-piperidin-1-ylpropanoate is used as a biochemical tool to study protein interactions and functions .
Experimental Procedures
The compound is utilized in assays and experiments to isolate and analyze proteins, often involving mass spectrometry and chromatography .
Results and Outcomes
The use of this compound in proteomics has enabled the identification and characterization of novel proteins, contributing to a deeper understanding of cellular processes .
Organic Synthesis
Scientific Field
Organic Chemistry
Summary of Application
Methyl 3-piperidin-1-ylpropanoate is involved in the synthesis of complex organic molecules, serving as an intermediate or catalyst .
Experimental Procedures
Synthetic routes include multicomponent reactions and annulation processes that form the piperidine ring structure .
Results and Outcomes
These synthetic methods have been successful in producing various piperidine derivatives with high efficiency and selectivity .
Drug Discovery
Scientific Field
Drug Development
Summary of Application
The compound is explored for its pharmacophoric features in the discovery of new drugs, particularly for its role in modulating biological targets .
Experimental Procedures
Drug discovery processes involve high-throughput screening and structure-activity relationship studies to determine the compound’s efficacy .
Results and Outcomes
Methyl 3-piperidin-1-ylpropanoate has contributed to the identification of potential drug candidates, although it is still in the early stages of development .
Chemical Biology
Scientific Field
Chemical Biology
Summary of Application
In chemical biology, the compound is used to study the chemical processes within and relating to living organisms .
Experimental Procedures
Techniques such as bioconjugation and molecular tagging are employed to observe the interaction of the compound with biological systems .
Results and Outcomes
Studies have provided insights into the biological pathways and mechanisms, although the specific outcomes are not detailed in the available literature .
This analysis provides a snapshot of the diverse applications of Methyl 3-piperidin-1-ylpropanoate in scientific research. Each application is a testament to the compound’s versatility and potential in advancing various fields of study.
Antimicrobial and Antifungal Applications
Scientific Field
Microbiology
Summary of Application
Methyl 3-piperidin-1-ylpropanoate, like many piperidine derivatives, has been explored for its antimicrobial and antifungal properties. These compounds are crucial in the development of new treatments for infectious diseases .
Experimental Procedures
The compound’s efficacy is tested against various bacterial and fungal strains in vitro, using methods like disk diffusion and broth microdilution to determine minimum inhibitory concentrations .
Results and Outcomes
Studies have shown that certain piperidine derivatives exhibit significant inhibitory effects on microbial growth, suggesting potential as antimicrobial agents .
Antiviral Research
Scientific Field
Virology
Summary of Application
In the field of virology, Methyl 3-piperidin-1-ylpropanoate is investigated for its potential antiviral effects against a range of viruses .
Experimental Procedures
The compound is used in assays to assess its ability to inhibit viral replication, with a focus on determining its mechanism of action at the molecular level .
Results and Outcomes
Preliminary results indicate that piperidine derivatives can interfere with viral entry or replication, though further research is needed to confirm these findings .
Analgesic and Anti-inflammatory Applications
Scientific Field
Pharmacology
Summary of Application
The analgesic and anti-inflammatory properties of Methyl 3-piperidin-1-ylpropanoate are of interest due to the ongoing need for safer and more effective pain relievers .
Experimental Procedures
Research involves animal models and clinical trials to evaluate the compound’s pain-relieving and anti-inflammatory effects .
Results and Outcomes
Some studies report reduced pain and inflammation markers in treated subjects, indicating potential therapeutic benefits .
Antihypertensive and Cardiovascular Research
Scientific Field
Cardiology
Summary of Application
Methyl 3-piperidin-1-ylpropanoate is studied for its potential to act as an antihypertensive agent, contributing to cardiovascular health management .
Experimental Procedures
The compound’s effects on blood pressure and heart rate are measured in vivo, often in hypertensive animal models .
Neurodegenerative Disease Research
Scientific Field
Neurology
Summary of Application
Research into neurodegenerative diseases like Alzheimer’s has included Methyl 3-piperidin-1-ylpropanoate due to its potential neuroprotective effects .
Experimental Procedures
The compound is tested in cellular and animal models of neurodegeneration, examining its impact on neuronal survival and function .
Results and Outcomes
Some data indicate that it may help mitigate neuronal damage and improve cognitive functions, offering a promising avenue for future therapies .
Antipsychotic and Antidepressant Research
Scientific Field
Psychiatry
Summary of Application
Methyl 3-piperidin-1-ylpropanoate is also being evaluated for its antipsychotic and antidepressant properties, which could lead to new treatments for mental health disorders .
Experimental Procedures
Behavioral studies and receptor binding assays are conducted to assess the compound’s efficacy in modulating neurotransmitter systems .
Results and Outcomes
Early research shows potential modulation of serotonin and dopamine receptors, which are key targets in psychiatric medication .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-piperidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAJGIRVGQSWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340687 | |
| Record name | methyl 3-piperidin-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-piperidin-1-ylpropanoate | |
CAS RN |
23573-93-5 | |
| Record name | methyl 3-piperidin-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



